molecular formula C12H8Cl2O3 B8661444 2-(2,4-Dichlorobenzoyl)cyclopentane-1,3-dione CAS No. 112004-76-9

2-(2,4-Dichlorobenzoyl)cyclopentane-1,3-dione

Cat. No. B8661444
Key on ui cas rn: 112004-76-9
M. Wt: 271.09 g/mol
InChI Key: LFOZSIHEBFMGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04681621

Procedure details

1,3-Cyclopentanedione [9.8 grams (g), 0.1 mole], 20.0 g (0.1 mole) 2,4-dichlorobenzoyl cyanide and 13.6 g (0.11 mole) anhydrous, powdered zinc chloride were combined in 100 milliliters (ml) methylene chloride. Triethylamine (10.1 g, 0.12 mole) was slowly added with cooling. The reaction mixture was stirred at room temperature for 5 hours and then poured into 2N hydrochloric acid. The aqueous phase was discarded and the organic phase was washed with 150 ml 5% Na2CO3 four times. The aqueous washings were combined and acidified with HCl, extracted with methylene chloride, dried and concentrated to yield 25.3 g of crude product. The crude product was dissolved in ether and stirred with 250 ml of 5% copper (II) acetate. The resulting copper salt was filtered, washed with ether and stirred with 6N hydrochloric acid to destroy the salt. The extract was washed with ether to yield 5.9 g of the desired product m.p. 109°- 113° C. (21.7% yield). The structure was confirmed by instrumental analysis.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
250 mL
Type
catalyst
Reaction Step Eight
Yield
21.7%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:5][CH2:4][C:3](=[O:6])[CH2:2]1.[Cl:8][C:9]1[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:10]=1[C:11](C#N)=[O:12].C(N(CC)CC)C.Cl>C(Cl)Cl.CCOCC.[Cl-].[Zn+2].[Cl-].C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[Cl:8][C:9]1[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:10]=1[C:11]([CH:2]1[C:3](=[O:6])[CH2:4][CH2:5][C:1]1=[O:7])=[O:12] |f:6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
C1(CC(CC1)=O)=O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C(=O)C#N)C=CC(=C1)Cl
Step Three
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Eight
Name
Quantity
250 mL
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
WASH
Type
WASH
Details
the organic phase was washed with 150 ml 5% Na2CO3 four times
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield 25.3 g of crude product
FILTRATION
Type
FILTRATION
Details
The resulting copper salt was filtered
WASH
Type
WASH
Details
washed with ether
STIRRING
Type
STIRRING
Details
stirred with 6N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
to destroy the salt
WASH
Type
WASH
Details
The extract was washed with ether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=C(C(=O)C2C(CCC2=O)=O)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 21.7%
YIELD: CALCULATEDPERCENTYIELD 21.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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